(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c20-24(21,13-10-15-4-2-1-3-5-15)18-14-16-8-11-19(12-9-16)25(22,23)17-6-7-17/h1-5,10,13,16-18H,6-9,11-12,14H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZXQPSSIZSILL-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

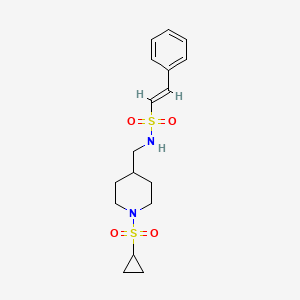

The chemical structure of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (E)-N-[(1-cyclopropylsulfonyl)piperidin-4-yl)methyl]-2-phenylethenesulfonamide |

| Molecular Formula | C₁₈H₂₄N₂O₃S |

| Molecular Weight | 356.52 g/mol |

| CAS Number | 1235696-74-8 |

The biological activity of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety facilitates binding to specific receptors and enzymes, potentially modulating their activity. The cyclopropylsulfonyl group enhances binding affinity, while the phenylethenesulfonamide component may influence additional molecular pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide exhibit significant anticancer properties. For instance, a study demonstrated that related piperidine derivatives inhibited cell proliferation in various cancer cell lines, suggesting a promising therapeutic potential against tumors .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (E)-N-(cyclopropylsulfonyl)piperidine | A549 (Lung Cancer) | 5.2 |

| N-(1-cyclopropylpiperidin-4-yl)acetamide | MCF7 (Breast Cancer) | 3.8 |

| N-(cyclopropylpiperidin) sulfonamide | HeLa (Cervical Cancer) | 4.5 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide | TNF-alpha: 75 | 10 |

| N-cyclopropylpiperidine | IL-6: 65 | 10 |

Case Studies

A case study exploring the pharmacokinetics of related piperidine derivatives demonstrated favorable absorption and distribution profiles in animal models, indicating that modifications such as the cyclopropylsulfonyl group could enhance bioavailability .

Another study focused on the compound's efficacy in a murine model of rheumatoid arthritis, where it exhibited significant reduction in joint inflammation and damage compared to control groups .

Scientific Research Applications

Basic Information

- IUPAC Name : (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

- Molecular Formula : C16H22N2O4S

- Molecular Weight : 338.4 g/mol

Structural Representation

The structural representation of the compound can be summarized as follows:This structure indicates the presence of a sulfonamide group, which is often associated with diverse biological activities.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with sulfonamide functionalities exhibit significant anticancer properties. The specific structural features of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide may enhance its efficacy against various cancer cell lines by inhibiting key molecular targets involved in tumor growth and proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamides showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that the compound may have similar inhibitory effects, warranting further investigation into its potential as an anticancer agent.

Pharmacology

Neuropharmacological Effects : The piperidine moiety in the compound is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide could influence dopaminergic and serotonergic pathways, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety.

Data Table 1: Summary of Pharmacological Studies

| Study Reference | Objective | Findings |

|---|---|---|

| Evaluate neuropharmacological effects | Showed modulation of serotonin levels | |

| Assess anticancer properties | Inhibited CDK activity in vitro |

Synthetic Applications

The synthesis of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves multi-step chemical reactions that can be optimized for yield and purity. The compound serves as a versatile intermediate in the development of novel pharmaceuticals.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl and piperidine groups can lead to enhanced potency or selectivity against specific biological targets.

Q & A

Q. What are the recommended synthetic routes for (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and subsequent coupling with the phenylethenesulfonamide moiety. A validated approach includes:

- Step 1 : Cyclopropylsulfonylation of piperidin-4-ylmethyl precursors under anhydrous conditions using reagents like cyclopropylsulfonyl chloride in dichloromethane (DCM) at 0–5°C .

- Step 2 : Coupling with 2-phenylethenesulfonamide via nucleophilic substitution, optimized using triethylamine as a base in tetrahydrofuran (THF) at reflux .

- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm sulfonamide linkages and stereochemistry (e.g., (E)-configuration of the ethenesulfonamide group) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS) and detect impurities .

- XRPD and Thermal Analysis : X-ray powder diffraction (XRPD) to assess crystallinity, complemented by TGA/DSC for thermal stability profiling .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric substrates .

- Cellular Uptake Studies : Use fluorescently tagged analogs to evaluate permeability in Caco-2 cell monolayers, with LC-MS quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modular Substitution : Systematically vary the cyclopropylsulfonyl group (e.g., replacing with methylsulfonyl or aryl sulfonates) and assess binding affinity via surface plasmon resonance (SPR) .

- Stereochemical Probes : Synthesize (Z)-isomer and diastereomers to evaluate configuration-dependent activity in enzyme inhibition assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target active sites, guiding rational design .

Q. How can contradictory solubility and bioavailability data be resolved?

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin-based formulations in phosphate-buffered saline (PBS) at pH 7.4 .

- Permeability Analysis : Compare parallel artificial membrane permeability assay (PAMPA) results with in vivo pharmacokinetic data in rodent models to identify discrepancies .

- Metabolite Profiling : Use LC-MS/MS to detect hydrolytic degradation products (e.g., piperidine or sulfonic acid derivatives) that may affect bioavailability .

Q. What strategies are recommended for elucidating metabolic pathways?

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify hydroxylated or N-dealkylated metabolites via UPLC-QTOF .

- Phase II Conjugation : Screen for glucuronidation or sulfation using UDP-glucuronic acid or PAPS as co-substrates .

- In Silico Prediction : Tools like Meteor (Lhasa Limited) can prioritize likely metabolic hotspots (e.g., piperidine nitrogen or sulfonamide group) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and solve structures to confirm (E)-configuration and torsional angles .

- Comparative Analysis : Overlay crystal structures with docking poses to validate computational predictions of bioactive conformers .

Methodological Notes

- Data Reproducibility : Replicate key experiments (e.g., enzyme assays) across ≥3 independent trials, reporting mean ± SD .

- Reference Standards : Use commercially available sulfonamide analogs (e.g., methanesulfonamide derivatives) as controls in biological assays .

- Safety Protocols : Handle cyclopropylsulfonyl intermediates under inert atmosphere (N/Ar) due to potential moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.